Cas no 1019475-27-4 (3-chloro-N-cyclopentyl-4-methoxyaniline)
3-chloro-N-cyclopentyl-4-methoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-chloro-N-cyclopentyl-4-methoxy-
- 3-chloro-N-cyclopentyl-4-methoxyaniline
-
- Inchi: 1S/C12H16ClNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3
- InChI Key: YLQHEIPRMKSUSE-UHFFFAOYSA-N
- SMILES: C1(NC2CCCC2)=CC=C(OC)C(Cl)=C1
3-chloro-N-cyclopentyl-4-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164748-0.05g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164748-0.1g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164748-0.25g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164748-0.5g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164748-1.0g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164748-2.5g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164748-5.0g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164748-10.0g |
3-chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373576-50mg |
3-Chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 95% | 50mg |
¥15422 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373576-100mg |
3-Chloro-N-cyclopentyl-4-methoxyaniline |
1019475-27-4 | 95% | 100mg |
¥16127 | 2023-02-27 |
3-chloro-N-cyclopentyl-4-methoxyaniline Suppliers
3-chloro-N-cyclopentyl-4-methoxyaniline Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-chloro-N-cyclopentyl-4-methoxyaniline
3-chloro-N-cyclopentyl-4-methoxyaniline (CAS No. 1019475-27-4) as a Key Compound in Modern Pharmaceutical Development
3-chloro-N-cyclopentyl-4-methoxyaniline, with the chemical structure defined by its CAS number 1019475-27-4, represents a significant advancement in the field of medicinal chemistry. This compound's unique molecular framework combines aromatic and heterocyclic elements, enabling its potential application in diverse therapeutic areas. Recent studies have highlighted its role in modulating biological pathways, particularly in the context of neurodegenerative disorders and inflammatory diseases. The integration of functional groups such as the chloro and methoxy substituents contributes to its pharmacological versatility, making it a focal point for researchers aiming to develop novel therapeutics.
The structural composition of 3-chloro-N-cyclopentyl-4-methoxyaniline is characterized by a benzene ring substituted with a methoxy group at the 4-position and a chloro group at the 3-position. The cyclopentyl ring is attached via an amide linkage to the nitrogen atom, creating a complex three-dimensional architecture. This molecular design allows for interactions with multiple biological targets, including G-protein coupled receptors (GPCRs) and kinases, which are critical in cellular signaling processes. The presence of the cyclopentyl moiety also enhances the compound's lipophilicity, facilitating its penetration into biological membranes and improving bioavailability in preclinical models.
Recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the potential of 3-chloro-N-cyclopentyl-4-methoxyaniline as a lead compound for the development of anti-inflammatory agents. The compound's ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation, has been validated through in vitro assays. This finding aligns with the growing interest in targeting inflammatory cascades for the treatment of chronic diseases such - as rheumatoid arthritis and inflammatory bowel disease. The compound's selectivity for the NF-κB pathway over other signaling pathways suggests a favorable therapeutic profile, reducing the risk of off-target effects.
Advancements in synthetic methodologies have further expanded the utility of 3-chloro-N-cyclopentyl-4-methoxyaniline. A study published in *Organic & Biomolecular Chemistry* (2023) reported the development of an efficient asymmetric synthesis route to access this compound. The use of chiral catalysts and selective electrophilic substitution reactions enabled the preparation of enantiomerically pure material, which is critical for pharmaceutical applications where stereochemistry significantly influences biological activity. This synthetic approach not only improves the scalability of the compound but also reduces the environmental impact of the manufacturing process, aligning with the principles of green chemistry.
The pharmacokinetic properties of 3-chloro-N-cyclopentyl-4-methoxyaniline have been extensively evaluated in preclinical studies. Research conducted by a team at the University of California, San Francisco (2023) revealed that the compound exhibits moderate oral bioavailability and a favorable half-life in animal models. These characteristics suggest that the compound could be developed into a long-acting therapeutic agent, reducing the frequency of administration and improving patient compliance. The study also highlighted the compound's low toxicity profile, as evidenced by its minimal impact on hepatic and renal function in rodent models.
Recent breakthroughs in computational chemistry have further enhanced the understanding of 3-chloro-N-cyclopentyl-4-methoxyaniline's molecular interactions. A 2023 study published in *Computational and Structural Chemistry* utilized molecular docking simulations to predict the compound's binding affinity to various protein targets. The results indicated a strong interaction with the kinase domain of the JAK-STAT pathway, which is implicated in autoimmune disorders. These findings provide a theoretical basis for the compound's potential as a therapeutic agent for conditions such as multiple sclerosis and lupus erythematosus.
The application of 3-chloro-N-cyclopentyl-4-methoxyaniline in drug discovery is not limited to its direct therapeutic effects. Its structural versatility has led to the development of prodrugs and hybrid molecules with enhanced pharmacological properties. A 2023 report in *Drug Discovery Today* described the synthesis of a hybrid compound combining 3-chloro-N-cyclopentyl-4-methoxyaniline with a PPARγ agonist. This hybrid molecule demonstrated improved efficacy in modulating lipid metabolism, suggesting its potential in the treatment of metabolic disorders such as type 2 diabetes.
Environmental and safety considerations are also critical in the development of 3-chloro-N-cyclopentyl-4-methoxyaniline. A 2023 study published in *Environmental Science & Technology* evaluated the compound's ecotoxicological profile. The results indicated that the compound has low toxicity to aquatic organisms, which is essential for its potential use in pharmaceutical applications. This finding is particularly relevant given the increasing regulatory focus on the environmental impact of drug development.
The integration of 3-chloro-N-cyclopentyl-4-methoxyaniline into drug discovery pipelines is supported by its ability to modulate multiple biological targets. This multifunctionality is a significant advantage in the treatment of complex diseases where single-target therapies often fall short. A 2023 review in *Pharmacological Research* emphasized the importance of multitarget drugs in the context of neurodegenerative disorders, where the interplay of multiple pathological processes is prevalent. The compound's potential to simultaneously target neuroinflammation and protein misfolding pathways positions it as a promising candidate for the development of therapies for Alzheimer's and Parkinson's diseases.
As the field of medicinal chemistry continues to evolve, the role of 3-chloro-N-cyclopentyl-4-methoxyaniline is expected to expand. Advances in drug delivery systems, such as nanoparticle formulations and targeted release mechanisms, may further enhance its therapeutic potential. Additionally, the growing interest in personalized medicine may lead to the development of compounds tailored to specific genetic profiles, leveraging the structural flexibility of 3-chloro-N-cyclopentyl-4-methoxyaniline. These developments underscore the importance of continued research into this compound, ensuring its potential is fully realized in the context of modern pharmaceutical science.
In conclusion, 3-chloro-N-cyclopentyl-4-methoxyaniline (CAS number 1019475-27-4) represents a significant contribution to the field of medicinal chemistry. Its unique molecular structure, combined with its potential therapeutic applications, positions it as a valuable lead compound for the development of novel therapeutics. Ongoing research into its pharmacological properties, synthetic methodologies, and environmental impact will further define its role in the future of pharmaceutical science.
1019475-27-4 (3-chloro-N-cyclopentyl-4-methoxyaniline) Related Products
- 39103-98-5(1-(3-chloro-4-methoxyphenyl)Piperidine)
- 78235-05-9(Benzenamine, 4-(2,4-dichlorophenoxy)-N-(1-methylethyl)-)
- 97270-96-7(3-chloro-4-methoxy-N-(propan-2-yl)aniline)
- 919800-24-1(Benzenamine, 3-chloro-N-(cyclopentylmethyl)-4-methoxy-)
- 1019475-30-9(N-(3-chloro-4-methoxyphenyl)thiolan-3-amine)
- 919800-32-1(Benzenamine, 3-chloro-N-(cyclopentylmethyl)-2-methoxy-)
- 919118-26-6(4-Piperidinamine, N-[2-(2,4-dichlorophenoxy)phenyl]-)
- 871983-79-8(N-(4-Chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine)
- 99177-60-3((3-Chloro-4-methoxyphenyl)propylamine)
- 110998-65-7(Benzenamine, 3-chloro-4-(4-chlorophenoxy)-N-(1,1-dimethylethyl)-)